molecular formula C18H25N5O B5952522 N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine

Cat. No.: B5952522
M. Wt: 327.4 g/mol
InChI Key: HBEWKOPGLKOPCB-UHFFFAOYSA-N
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Description

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine is a complex organic compound that features a pyrrolidine ring substituted with a triazine moiety and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxybenzaldehyde with a suitable triazine precursor, followed by cyclization and subsequent amination to introduce the pyrrolidine ring. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its derivatives might exhibit biological activity, making it a candidate for drug development.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazine moiety may play a crucial role in binding to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and reactivity. Pathways involved might include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolone Derivatives: These compounds share the pyrrolidine ring structure and exhibit various biological activities.

    Indole Derivatives: Known for their wide range of biological applications, indole derivatives have structural similarities with the methoxyphenyl group.

Uniqueness

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine is unique due to the combination of its triazine and pyrrolidine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N,N-diethyl-1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-4-22(5-2)15-10-11-23(13-15)18-20-17(12-19-21-18)14-6-8-16(24-3)9-7-14/h6-9,12,15H,4-5,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEWKOPGLKOPCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)C2=NC(=CN=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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